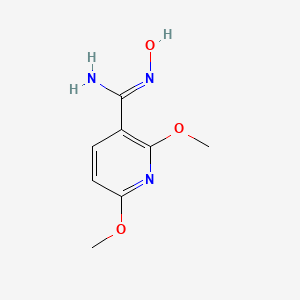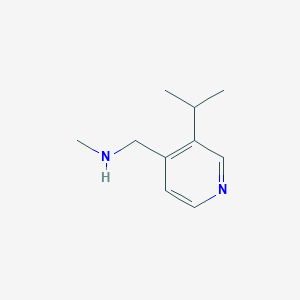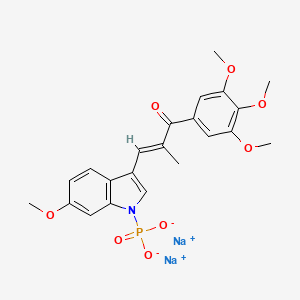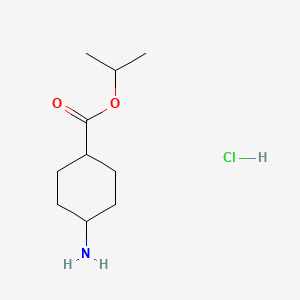
N-Hydroxy-2,6-dimethoxynicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,6-dimethoxynicotinimidamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes hydroxy and methoxy groups attached to a nicotinimidamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,6-dimethoxynicotinimidamide typically involves the reaction of 2,6-dimethoxynicotinic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2,6-dimethoxynicotinimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Aplicaciones Científicas De Investigación
N-Hydroxy-2,6-dimethoxynicotinimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2,6-dimethoxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide: Known for its use in peptide synthesis and as a coupling reagent.
N-Hydroxyphthalimide: Used as a catalyst in various oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in peptide coupling reactions.
Uniqueness
N-Hydroxy-2,6-dimethoxynicotinimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2,6-dimethoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-4-3-5(7(9)11-12)8(10-6)14-2/h3-4,12H,1-2H3,(H2,9,11) |
Clave InChI |
RNJSWDUKOCITRQ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=NC(=C(C=C1)/C(=N/O)/N)OC |
SMILES canónico |
COC1=NC(=C(C=C1)C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)

![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)



![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)



